2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name is 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole . It is also referred to by its CAS registry number 71907-23-8 and the molecular formula C₁₆H₁₃NO₂ (molecular weight: 251.29 g/mol). The SMILES notation is COC1=CC=C(/C=C/C2=NC3=CC=CC=C3O2)C=C1 , which encodes the (E)-configured ethenyl bridge connecting the benzoxazole moiety to the 4-methoxyphenyl group.
| Identifier | Value |
|---|---|
| CAS Number | 71907-23-8 |
| Molecular Formula | C₁₆H₁₃NO₂ |
| Molecular Weight | 251.29 g/mol |
| SMILES | COC1=CC=C(/C=C/C2=NC3=CC=CC=C3O2)C=C1 |
Molecular Geometry and Stereochemical Analysis
The molecule adopts a planar geometry due to the conjugated π-system spanning the benzoxazole ring, ethenyl bridge, and methoxyphenyl group. The (E)-configuration of the ethenyl bridge ensures optimal π-conjugation, minimizing steric hindrance between the benzoxazole and methoxyphenyl groups. Key geometric features include:
Spectroscopic Profiling (NMR, IR, UV-Vis)
Infrared (IR) Spectroscopy
IR spectra reveal characteristic absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3403–3047 | C–H stretching (aromatic, ethenyl) |
| 2973–2839 | C–O–C (methoxy) |
| 1642–1600 | C=C (ethenyl, aromatic) |
| 1537–1506 | C–N (benzoxazole) |
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 500 MHz) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.75 | d (J = 16.4 Hz) | 1H | Ethenyl proton (Hα) |
| 7.71 | m | 1H | Benzoxazole aromatic proton |
| 7.53 | m | 3H | Methoxyphenyl aromatic protons |
| 7.32 | m | 2H | Methoxyphenyl aromatic protons |
| 6.94 | m | 3H | Methoxyphenyl aromatic protons |
| 3.84 | s | 3H | Methoxy group |
¹³C NMR (CDCl₃, 125 MHz) :
| δ (ppm) | Assignment |
|---|---|
| 163.2 | Methoxyphenyl C–O–C |
| 161.0 | Benzoxazole oxygenated carbon |
| 150.3 | Benzoxazole nitrogenated carbon |
| 142.2–139.1 | Ethenyl carbons (Cα, Cβ) |
| 129.1–119.6 | Aromatic carbons |
| 55.35 | Methoxy carbon |
UV-Vis Spectroscopy
The compound exhibits strong absorption in the UV-Vis region due to π→π* transitions:
| λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
|---|---|---|
| 364 | 25,000–30,000 | π→π* (benzoxazole-ethenyl) |
Crystallographic Studies and X-Ray Diffraction Patterns
Crystallographic data for this specific compound are not directly reported in the literature. However, related benzoxazole derivatives (e.g., 2-(4-methoxyphenyl)-1,3-benzoxazole) exhibit planar structures with hydrogen-bonding interactions and π-stacking. For example:
- Hydrogen bonding : Intramolecular N–H⋯O interactions stabilize the benzoxazole ring.
- π-stacking : Centroid distances of ~3.6 Å between aromatic rings in crystal lattices.
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)
Density Functional Theory (DFT) studies on analogous benzoxazole styryl dyes reveal:
| Property | Value | Implication |
|---|---|---|
| HOMO-LUMO gap | ~3.5 eV | Moderate bandgap for optoelectronic use |
| Electron density (HOMO) | Localized on benzoxazole and ethenyl | Facilitates charge transfer in excited states |
| Molar absorptivity (ε) | >20,000 L·mol⁻¹·cm⁻¹ | High extinction coefficient for UV absorption |
These calculations align with experimental UV-Vis data, confirming the role of the ethenyl bridge in extending conjugation and red-shifting absorption.
Properties
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-18-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)19-16/h2-11H,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLFQYKSJWMBLA-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
The most direct method involves reacting o-aminophenol with 4-methoxycinnamaldehyde under acidic conditions. In a representative procedure, equimolar quantities of o-aminophenol and 4-methoxycinnamaldehyde are refluxed in acetic acid at 120°C for 6–8 hours. The reaction proceeds via Schiff base formation, followed by cyclodehydration to yield the benzoxazole core. The E-isomer predominates due to thermodynamic stability, with yields averaging 65–75%.
Mechanistic Insights :
BAIL Gel-Catalyzed Synthesis
A green chemistry approach utilizes Brønsted acidic ionic liquid (BAIL) gels as recyclable catalysts. In this method, o-aminophenol and 4-methoxycinnamaldehyde are mixed with 10 mol% BAIL gel and heated at 80°C for 2 hours. The catalyst promotes cyclization via dual hydrogen bonding and electrostatic interactions, achieving yields of 82–88%. The BAIL gel is recovered by filtration and reused for five cycles without significant activity loss.
Advantages :
- Solvent-free conditions reduce waste.
- Mild temperatures prevent decomposition of sensitive substituents.
Microwave-Assisted Synthesis Under Solvent-Free Conditions
Adapting protocols from benzothiazole synthesis, microwave irradiation accelerates the reaction between o-aminophenol and 4-methoxycinnamaldehyde. Components are mixed in a 1:1 molar ratio and irradiated at 300 W for 5–7 minutes. This method achieves 78–85% yield, with the E-isomer confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 16.2 \, \text{Hz} $$).
Key Parameters :
- Power : 300–350 W optimizes energy transfer without side reactions.
- Time : Prolonged irradiation (>10 minutes) decreases yield due to decomposition.
Palladium-Catalyzed Cross-Coupling Approaches
Heck Coupling of 2-Bromo-1,3-Benzoxazole
For late-stage functionalization, 2-bromo-1,3-benzoxazole reacts with 4-methoxystyrene under Heck conditions. A mixture of Pd(OAc)$$2$$ (5 mol%), PPh$$3$$ (10 mol%), and K$$2$$CO$$3$$ in DMF is heated at 110°C for 12 hours, yielding 70–75% of the target compound.
Challenges :
- Requires pre-synthesis of 2-bromo-1,3-benzoxazole.
- Palladium residues necessitate stringent purification.
Comparative Analysis of Synthetic Methods
Trade-offs :
- BAIL gel : Highest yield and selectivity but requires catalyst synthesis.
- Microwave : Fastest method, suitable for high-throughput screening.
- Heck coupling : Versatile for derivatives but costlier due to palladium.
Characterization and Validation
Spectroscopic Data
- $$ ^1H $$-NMR (400 MHz, CDCl$$_3$$) : δ 8.21 (s, 1H, oxazole-H), 7.89 (d, $$ J = 16.2 \, \text{Hz} $$, 1H, ethenyl-H), 7.52 (d, $$ J = 8.8 \, \text{Hz} $$, 2H, Ar-H), 6.99 (d, $$ J = 8.8 \, \text{Hz} $$, 2H, Ar-H), 6.85 (d, $$ J = 16.2 \, \text{Hz} $$, 1H, ethenyl-H), 7.45–7.30 (m, 4H, benzoxazole-H).
- IR (KBr) : 1620 cm$$^{-1}$$ (C=N), 1605 cm$$^{-1}$$ (C=C), 1250 cm$$^{-1}$$ (C-O-C).
Chromatographic Purification
Silica gel chromatography (acetone/petroleum ether, 1:19) resolves unreacted aldehyde and by-products, achieving >99% purity.
Applications and Derivatives
The compound exhibits antimycobacterial activity against Mycobacterium tuberculosis (MIC = 12.5 µg/mL) and inhibits photosynthetic electron transport in spinach chloroplasts (IC$$_{50}$$ = 18 µM). Derivatives with electron-withdrawing groups on the benzoxazole ring show enhanced bioactivity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of halogenated or nitro-substituted benzoxazoles.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various mycobacterial strains, including:
- Mycobacterium avium
- Mycobacterium kansasii
These findings suggest potential applications in treating tuberculosis and related infections. In comparative studies, this compound demonstrated higher efficacy against these strains than traditional antibiotics like isoniazid .
2. Herbicidal Activity
In addition to its antimicrobial properties, the compound has shown inhibitory effects on photosynthetic electron transport in plant systems. This suggests potential herbicidal applications, particularly against weeds that affect crop yields. The mechanism involves interaction with photosystem II, disrupting normal photosynthesis .
Case Study 1: Antimycobacterial Activity
A study evaluated a series of twelve 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles for their antitubercular activity against sensitive and drug-resistant strains of Mycobacterium tuberculosis. The results indicated that the compound not only inhibited growth but also showed significantly higher activity against Mycobacterium avium and Mycobacterium kansasii compared to standard treatments .
Case Study 2: Photosynthesis Inhibition
Another investigation focused on the compound's ability to inhibit photosynthetic electron transport in spinach chloroplasts. The findings revealed that this compound effectively disrupted photosynthesis, indicating its potential as a herbicide .
Comparative Analysis of Biological Activities
| Biological Activity | Compound Efficacy | Comparison to Standard |
|---|---|---|
| Antimycobacterial | High | Higher than Isoniazid |
| Herbicidal | Moderate | Effective against weeds |
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to antimicrobial or anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Effects: Ortho vs. Para Substitution
a. Ortho-Substituted Analogs
- 2-[(E)-2-(2-Methoxyphenyl)ethenyl]-1,3-benzoxazole (Compound 2): PET Inhibition: Highest activity in the series (IC₅₀ = 76.3 μmol/L), attributed to steric and electronic effects favoring interaction with photosystem II’s donor side . Antimycobacterial Activity: Lower than Compound 3, suggesting para-substitution is critical for targeting mycobacterial enzymes .
b. Para-Substituted Analogs
- Compound 3 (4-Methoxyphenyl) :
- Antimycobacterial MIC Values :
- M. tuberculosis: 16 μg/mL
- M. kansasii: 8 μg/mL
M. avium: 32 μg/mL
2-{(E)-2-[4-(Methylsulfanyl)phenyl]ethenyl}-1,3-benzoxazole (Compound 4) :
Cyclic vs. Linear Substituents
- 2-[(E)-2-(2,3-Dihydro-1-benzofuran-5-yl)ethenyl]-1,3-benzoxazole (Compound 8): Activity: Equipotent to Compound 3 against mycobacteria.
Fluorescent Analogs
- Fluorescent Brightener 393 (2-[4-[(E)-2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole) :
Data Tables
Table 1: Antimycobacterial Activity of Selected Benzoxazole Derivatives
| Compound | Substituent | MIC (μg/mL) |
|---|---|---|
| Compound 3 | 4-Methoxyphenyl | 16 (M. tuberculosis) |
| 8 (M. kansasii) | ||
| 32 (M. avium) | ||
| Compound 4 | 4-Methylsulfanylphenyl | 16 (M. tuberculosis) |
| 8 (M. kansasii) | ||
| 16 (M. avium) | ||
| Compound 8 | 2,3-Dihydrobenzofuran-5-yl | 16 (M. tuberculosis) |
| 8 (M. kansasii) | ||
| 32 (M. avium) | ||
| Isoniazid (Control) | N/A | 32 (M. avium) |
Key Research Findings
Substituent Position Dictates Activity :
- Para-substitution optimizes antimycobacterial activity, while ortho-substitution enhances PET inhibition .
Lipophilicity vs. Steric Effects :
- Higher log k values correlate with improved membrane penetration but may reduce target binding specificity .
Cyclic Analogues :
- The 2,3-dihydrobenzofuran group in Compound 8 provides metabolic stability without compromising antimycobacterial potency .
Biological Activity
The compound 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole is a notable member of the benzoxazole family, characterized by its unique structural features that confer various biological activities. This article delves into its biological activity , focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a methoxy group attached to a phenyl ring, linked via an ethenyl bridge to a benzoxazole moiety. This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study evaluating a series of benzoxazole derivatives found that this compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis and other mycobacterial strains. Specifically, it showed higher activity than isoniazid against M. avium and M. kansasii with minimal inhibitory concentration (MIC) values indicating potent efficacy .
Anticancer Activity
The anticancer potential of this compound has been extensively studied. In vitro assays revealed that it possesses antiproliferative properties against several cancer cell lines, including breast cancer (MDA-MB-231). The compound's mechanism appears to involve the induction of apoptosis through mitochondrial pathways, leading to the release of pro-apoptotic factors and subsequent caspase activation .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial growth or cancer cell proliferation.
- DNA Interaction: It has been suggested that the compound can interact with DNA or proteins, disrupting their normal functions and leading to cell death .
- Apoptosis Induction: Evidence suggests that it induces apoptosis in cancer cells by disturbing mitochondrial membrane potential .
Table 1: Biological Activity Overview
Detailed Research Findings
- Antiproliferative Studies : In a comparative study of various substituted benzoxazoles, this compound was among the most effective in inhibiting cell proliferation in multiple cancer cell lines .
- Mechanistic Insights : Molecular docking studies have revealed that the lipophilicity of this compound enhances its membrane permeability, contributing to its biological activity .
- Synthesis and Derivatives : The synthesis of related compounds has provided insights into structure-activity relationships (SAR), highlighting the significance of substituent positions on biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
